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Compound of Interest

Compound Name:
(4-Bromo-3-methylphenyl)boronic

acid

Cat. No.: B1277413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for (4-Bromo-3-
methylphenyl)boronic acid (CAS No. 221006-67-3). Due to the limited availability of public

domain spectral data, this guide combines theoretical predictions with typical experimental

protocols to offer a comprehensive resource for the characterization of this important synthetic

intermediate.

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for (4-Bromo-3-methylphenyl)boronic acid. These

predictions are based on the chemical structure and established spectral correlations for similar

arylboronic acids.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8-8.0 d 1H Ar-H

~7.5-7.7 d 1H Ar-H

~7.3-7.5 s 1H Ar-H

~4.5-6.0 br s 2H B(OH)₂

~2.4 s 3H Ar-CH₃

Solvent: DMSO-d₆. The broad singlet for the B(OH)₂ protons is characteristic and its chemical

shift can vary with concentration and water content.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~140-142 Ar-C

~135-137 Ar-C

~132-134 Ar-C

~130-132 Ar-C (C-B)

~128-130 Ar-C

~123-125 Ar-C (C-Br)

~20-22 Ar-CH₃

Solvent: DMSO-d₆. The carbon attached to boron often shows a broader signal and its

chemical shift can be influenced by the solvent and the presence of the boronic acid anhydride

(boroxine).

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3500-3200 Broad, Strong O-H stretch (B(OH)₂)

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium-Weak Aliphatic C-H stretch (CH₃)

~1600, ~1475 Medium-Strong Aromatic C=C stretch

~1350 Strong B-O stretch

~1200 Strong C-O stretch

~1020 Medium Aromatic C-H in-plane bend

~880-820 Strong
Aromatic C-H out-of-plane

bend

~700-600 Medium-Strong C-Br stretch

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

214/216 ~100/~98
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br isotopes)

196/198 Variable [M-H₂O]⁺

116 Variable [M-Br-OH]⁺

91 Variable [C₇H₇]⁺ (Tropylium ion)

Ionization mode: Electron Ionization (EI). The characteristic isotopic pattern of bromine

(⁷⁹Br:⁸¹Br ≈ 1:1) is a key feature in the mass spectrum.

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.

These protocols are based on standard laboratory practices for the analysis of solid organic
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compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of (4-Bromo-3-methylphenyl)boronic acid into a clean,

dry NMR tube.

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated

solvents like methanol-d₄ can also be used, but may result in exchange of the boronic acid

protons.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-16 ppm.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-220 ppm.

Number of Scans: 1024-4096 scans.
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Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak

(DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total

Reflectance (ATR) accessory or a pellet press.

Sample Preparation (ATR Method):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet Method):

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet die and press under high pressure to form a transparent or

translucent pellet.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Processing: A background spectrum of the empty ATR crystal or a pure KBr pellet

should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a

Gas Chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol,

dichloromethane) to a concentration of approximately 1 mg/mL.

If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

If using a direct insertion probe, apply a small amount of the solution to the probe tip and

allow the solvent to evaporate.

Acquisition Parameters (EI):

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

Source Temperature: 200-250 °C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The

presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with a ratio

of approximately 1:1.

Experimental and Analytical Workflow
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The following diagram illustrates the logical workflow for the spectral characterization of a

chemical compound like (4-Bromo-3-methylphenyl)boronic acid.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Processing & Interpretation
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Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical

compound.
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To cite this document: BenchChem. [Spectral Analysis of (4-Bromo-3-methylphenyl)boronic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277413#4-bromo-3-methylphenyl-boronic-acid-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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